molecular formula C13H14BrN3O3S2 B265858 4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide

4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide

Cat. No. B265858
M. Wt: 404.3 g/mol
InChI Key: KRPAIARAUMNNAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival, and its dysregulation has been implicated in cancer development. By inhibiting this pathway, 4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide induces apoptosis and inhibits the growth and invasion of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide has low toxicity and is well-tolerated in animal models. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide in lab experiments is its low toxicity and well-tolerated nature. However, one limitation is that more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several potential future directions for research involving 4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide. One direction is to further investigate its anticancer properties and potential use in cancer therapy. Another direction is to explore its anti-inflammatory effects and potential use in the treatment of inflammatory diseases. Additionally, more research is needed to fully understand its mechanism of action and potential interactions with other compounds.

Synthesis Methods

The synthesis of 4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide involves the reaction of 4-bromo-3,5-dimethoxybenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then treated with ethyl mercaptan to yield the final compound.

Scientific Research Applications

4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide has shown potential as an anticancer agent. Studies have demonstrated that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, it has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

properties

Product Name

4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide

Molecular Formula

C13H14BrN3O3S2

Molecular Weight

404.3 g/mol

IUPAC Name

4-bromo-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

InChI

InChI=1S/C13H14BrN3O3S2/c1-4-21-13-17-16-12(22-13)15-11(18)7-5-8(19-2)10(14)9(6-7)20-3/h5-6H,4H2,1-3H3,(H,15,16,18)

InChI Key

KRPAIARAUMNNAU-UHFFFAOYSA-N

SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)Br)OC

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)Br)OC

Origin of Product

United States

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